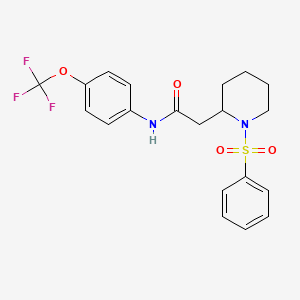
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is essential for the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.
Aplicaciones Científicas De Investigación
Aldo-Keto Reductase Inhibitors
Aldo-Keto Reductase (AKR) 1C3 inhibitors , such as N-phenylsulfonyl-indoles and N-(benzimidazoylylcarbonyl)-N-(indoylylcarbonyl)-N-(pyridinepyrrolyl)-piperidines, represent a critical area of research. These inhibitors are explored for their potential advantages over existing therapeutics in treating cancers like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. Research focuses on evaluating these inhibitors' potency, specificity, efficacy in cell-based and xenograft models, and clinical utility. The exploration of bifunctional compounds that inhibit AKR1C3 and block its androgen receptor coactivator function or act as direct acting AR antagonists is particularly noted (Penning, 2017).
Antineoplastic Agents
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over the last 15 years illustrates the scientific interest in synthesizing novel compounds with potential as drug candidates. These compounds show promising cytotoxic properties, often more potent than contemporary anticancer drugs, with mechanisms involving apoptosis induction and modulation of multi-drug resistance. Their investigation extends into antimalarial and antimycobacterial properties, highlighting their broad therapeutic potential and the importance of structure-activity relationships (Hossain et al., 2020).
Microbial Degradation of Environmental Contaminants
Research on microbial degradation of polyfluoroalkyl chemicals in the environment has significant implications for understanding and mitigating the impact of these persistent organic pollutants. Studies focusing on laboratory investigations of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives aim to bridge knowledge gaps in environmental biodegradability. These efforts are critical for evaluating environmental fate, effects of precursors, and their links to perfluorinated acids, with an emphasis on quantitative and qualitative relationships, microbial degradation pathways, and identification of novel degradation intermediates (Liu & Avendaño, 2013).
Sulfonamide Research
Sulfonamides are highlighted for their presence in clinically used drugs across various therapeutic categories, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents and literature on sulfonamides explore their utility in new therapeutic contexts, such as antiglaucoma agents or antitumor agents targeting specific isoforms of carbonic anhydrase. This research underscores the continuous evolution and application of sulfonamide chemistry in developing novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)29-17-11-9-15(10-12-17)24-19(26)14-16-6-4-5-13-25(16)30(27,28)18-7-2-1-3-8-18/h1-3,7-12,16H,4-6,13-14H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYXYIPKLVGGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)
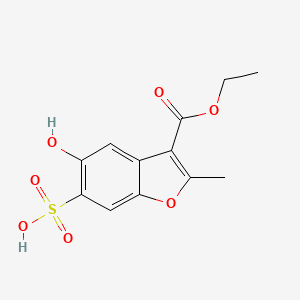
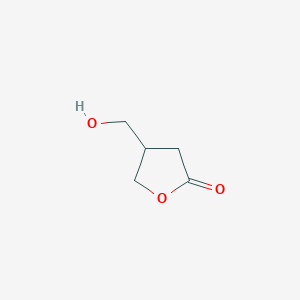
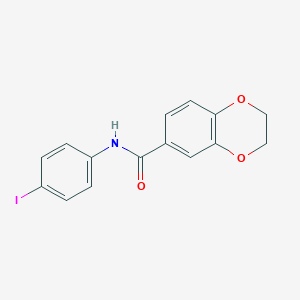
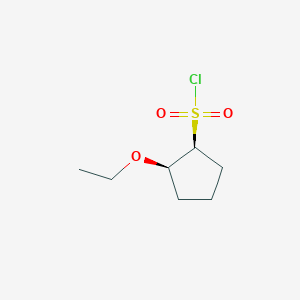


![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)
![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)
![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)
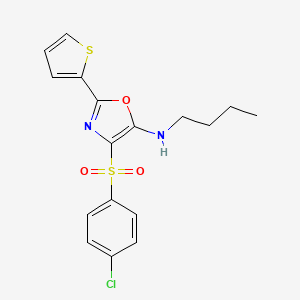
![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)
